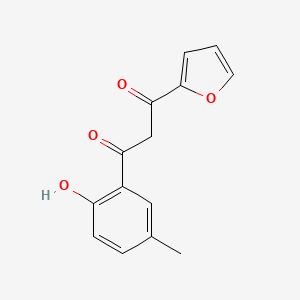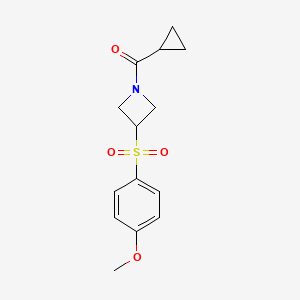
Cyclopropyl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone
カタログ番号 B2663659
CAS番号:
1704611-64-2
分子量: 295.35
InChIキー: KWQIOQZSXIWDLZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Cyclopropyl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone” is a complex organic compound. It contains a cyclopropyl group, a methoxyphenyl group, a sulfonyl group, and an azetidinyl group. These groups are common in many pharmaceuticals and could potentially give this compound a variety of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the azetidinyl ring and the attachment of the sulfonyl and methoxyphenyl groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The azetidinyl ring, a type of beta-lactam, is a four-membered ring containing nitrogen. The sulfonyl group is a sulfur atom double-bonded to two oxygen atoms and single-bonded to another carbon atom. The methoxyphenyl group consists of a phenyl ring (a six-membered carbon ring) with a methoxy group (-O-CH3) attached .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the characteristics of its functional groups. For example, the presence of the polar sulfonyl and methoxy groups could make this compound more soluble in polar solvents .科学的研究の応用
Synthesis and Structural Analysis
- The synthesis of substituted azetidinones derived from compounds like Cyclopropyl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone has attracted interest due to their biological and pharmacological potencies. These compounds, which include sulfonamide rings, represent important heterocyclic motifs found in several naturally occurring alkaloids. The synthesis process often involves condensation reactions and can be characterized using spectroscopic methods such as Infra Red-Vibrational spectroscopy, Proton Nuclear Magnetic Resonance, and mass spectroscopy (Jagannadham et al., 2019).
Antimicrobial and Anticancer Properties
- Chemical modifications of compounds similar to Cyclopropyl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone have led to the synthesis of derivatives with potent antimicrobial activities. These derivatives have shown increased activity against gram-negative bacteria and are particularly effective against P. aeruginosa and β-lactamase-producing bacteria (Kishimoto et al., 1984).
- Additionally, derivatives of Cyclopropyl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone have been synthesized for anticancer and antituberculosis studies. Some of these derivatives demonstrated significant in vitro anticancer activity against human breast cancer cell lines and antituberculosis activity against M. tb h37Rv, indicating their potential therapeutic applications (Mallikarjuna et al., 2014).
作用機序
将来の方向性
特性
IUPAC Name |
cyclopropyl-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-19-11-4-6-12(7-5-11)20(17,18)13-8-15(9-13)14(16)10-2-3-10/h4-7,10,13H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQIOQZSXIWDLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

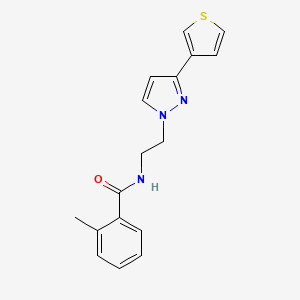
![2,5-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2663578.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2663579.png)
![6-amino-N-(3-cyanophenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7-tetraene-5-carboxamide](/img/structure/B2663580.png)

![(E)-3-(2-chlorophenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2663582.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-chlorophenyl)acetamide](/img/structure/B2663583.png)
![4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2663588.png)
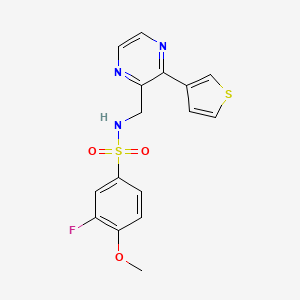
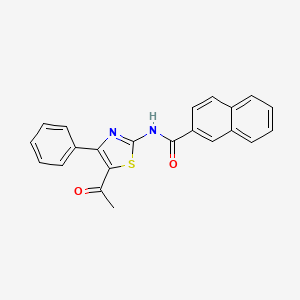
![2-(3-fluorobenzyl)-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2663596.png)
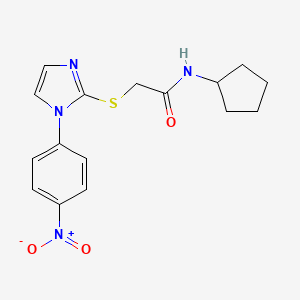
![N-[bis(ethylsulfanyl)methyl]-N'-(4-methoxyphenyl)urea](/img/structure/B2663598.png)
